molecular formula C8H15NO2 B15210283 5-(2,2-Dimethylpropyl)-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-66-5

5-(2,2-Dimethylpropyl)-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B15210283
CAS No.: 61184-66-5
M. Wt: 157.21 g/mol
InChI Key: YLVBWSAJVCSGOQ-UHFFFAOYSA-N
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Description

5-Neopentyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Neopentyl-4,5-dihydroisoxazol-5-ol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of 5-Neopentyl-4,5-dihydroisoxazol-5-ol may involve continuous flow methods to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-Neopentyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxazole derivative.

    Reduction: Reduction reactions can lead to the formation of dihydroisoxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoxazoles and dihydroisoxazoles, which can have different biological and chemical properties .

Scientific Research Applications

5-Neopentyl-4,5-dihydroisoxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Neopentyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Neopentyl-4,5-dihydroisoxazol-5-ol is unique due to its neopentyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

61184-66-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C8H15NO2/c1-7(2,3)6-8(10)4-5-9-11-8/h5,10H,4,6H2,1-3H3

InChI Key

YLVBWSAJVCSGOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1(CC=NO1)O

Origin of Product

United States

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